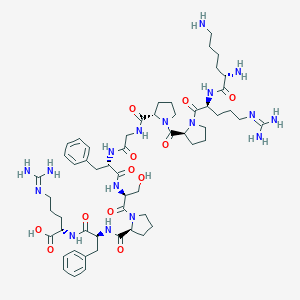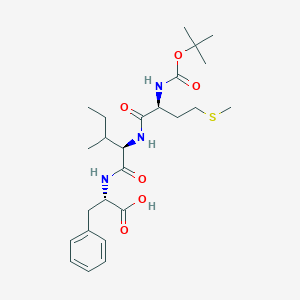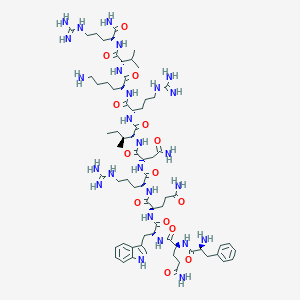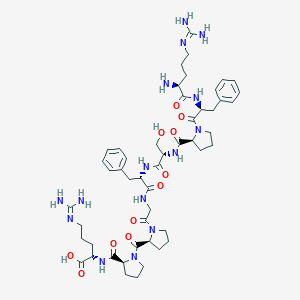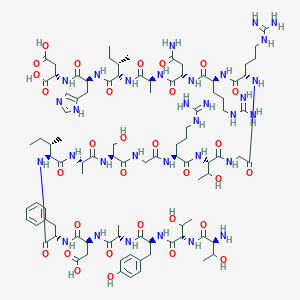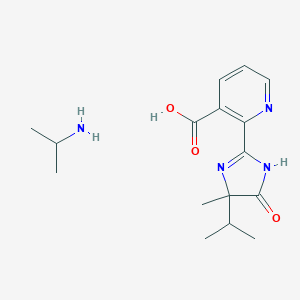
Arsenal
概要
説明
Ac9-25は、アネキシンI(別名リポコルチンI)のN末端領域に由来する合成ペプチドです。このペプチドは、抗炎症作用と白血球遊出を阻害する能力で知られています。 Ac9-25は、ホルミールペプチド受容体1(FPR1)のリガンドとして作用し、好中球NADPHオキシダーゼの活性化を刺激します .
科学的研究の応用
Ac9-25は、特に免疫学、炎症、細胞シグナル伝達の分野において、科学研究において幅広い用途があります。その注目すべき用途には、以下のようなものがあります。
作用機序
Ac9-25は、好中球の表面にあるホルミールペプチド受容体1(FPR1)に結合することで、その効果を発揮します。この結合は、受容体を活性化し、好中球NADPHオキシダーゼの活性化を含む一連の細胞内シグナル伝達イベントを引き起こします。 この酵素の活性化は、活性酸素種(ROS)の生成につながり、病原体を殺し、炎症を調節することで、免疫応答において重要な役割を果たします .
類似の化合物との比較
Ac9-25は、Ac2-26やAc2-12など、アネキシンIから得られたいくつかのN末端ペプチドの1つです。これらのペプチドはすべて抗炎症作用を共有していますが、特定の活性と受容体との相互作用は異なります。
Ac2-26: このペプチドも、ホルミールペプチド受容体1(FPR1)に結合し、Ac9-25と同様の抗炎症作用を示します。
Ac2-12: このペプチドは、抗炎症作用を持っていますが、Ac9-25やAc2-26と比較して、受容体との相互作用やシグナル伝達経路が異なります.
生化学分析
Biochemical Properties
Imazapyr-isopropylammonium interacts with the enzyme acetohydroxyacid synthase (EC 2.2.1.6), acting as an inhibitor . This interaction disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Cellular Effects
Imazapyr-isopropylammonium is absorbed by the leaves and roots of plants, moving rapidly through the plant. It accumulates in the meristem region (active growth region) of the plant . In plants, Imazapyr-isopropylammonium disrupts protein synthesis and interferes with cell growth and DNA synthesis .
Molecular Mechanism
Imazapyr-isopropylammonium exerts its effects at the molecular level by inhibiting the enzyme acetohydroxyacid synthase . This inhibition disrupts protein synthesis, interferes with cell growth, and affects DNA synthesis .
Temporal Effects in Laboratory Settings
The degradation rate of Imazapyr-isopropylammonium in soil is influenced by factors such as pH, organic matter content, and temperature . The half-life values ranged from 29 to 44 days in non-sterilized soils and from 81 to 134 days in sterilized soils .
Dosage Effects in Animal Models
Toxicity studies with Imazapyr-isopropylammonium have shown that it has a high LD50 in rats and mice, indicating a low level of acute toxicity .
Metabolic Pathways
The principal degradation pathway for Imazapyr-isopropylammonium in soils involves the incorporation of Imazapyr into NH4+, yielding a stable isopropylammonium salt. This is followed by further decarboxylation, demethylation, loss of the isopropyl group, cleavage, and rearrangement of the imidazolinone ring .
Transport and Distribution
Imazapyr-isopropylammonium is water-soluble, and depending on soil type and moisture, it can move into parts of the landscape where it was not sprayed . The compound is absorbed by the leaves and roots of plants and moves rapidly through the plant .
Subcellular Localization
Imazapyr-isopropylammonium accumulates in the meristem region (active growth region) of the plant This suggests that the compound may be localized to areas of active growth within the cell
準備方法
合成経路と反応条件
Ac9-25の合成には、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)が用いられます。このプロセスは通常、C末端アミノ酸を固体樹脂に結合させることから始まります。その後、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を用いて、アミノ酸を順次段階的に添加します。目的の配列が得られるまで、脱保護とカップリングを繰り返すことにより、ペプチド鎖を伸長します。 最終的に得られたペプチドは、樹脂から切り離され、高速液体クロマトグラフィー(HPLC)を用いて精製されます .
工業的生産方法
Ac9-25の工業的生産は、実験室合成と同様の原理に基づいていますが、より大規模に行われます。自動ペプチド合成機は、効率と一貫性を高めるために頻繁に使用されます。このプロセスには、最終製品の純度と完全性を確保するための厳格な品質管理が伴います。 ペプチドは、通常、安定性を維持するために凍結乾燥状態で保管されます .
化学反応の分析
反応の種類
Ac9-25は、伝統的な化学反応よりも生物学的分子との相互作用を主に起こします。以下の種類の反応に関与する可能性があります。
一般的な試薬と条件
生成される主な生成物
類似化合物との比較
Ac9-25 is one of several N-terminal peptides derived from Annexin I, including Ac2-26 and Ac2-12. While all these peptides share anti-inflammatory properties, they differ in their specific activities and receptor interactions:
Ac2-26: This peptide also binds to formyl peptide receptor 1 (FPR1) and exhibits anti-inflammatory effects similar to Ac9-25.
Ac9-25 is unique in its specific activation of neutrophil NADPH oxidase and its role in stimulating reactive oxygen species production .
特性
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTKQZUYHSKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |
| Record name | Imazapyr isopropylamine salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14850 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
81510-83-0 | |
| Record name | Arsenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazapyr-isopropylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arsenal (Imazapyr) is a non-selective herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development. [, , ]
A: By inhibiting ALS, this compound (Imazapyr) disrupts the production of BCAAs, leading to a shortage of these vital building blocks. [, , ] This deficiency halts protein synthesis, inhibits cell division and growth, and ultimately results in the death of the plant. [, , ]
ANone: Imazapyr has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol.
ANone: While the provided research excerpts do not detail specific spectroscopic data, comprehensive information on spectroscopic properties can be found in resources like the Pesticide Manual or chemical databases such as PubChem and ChemSpider.
ANone: this compound (Imazapyr) is commercially available in various formulations, including liquid concentrates, granules, and ready-to-use solutions. Specific formulations and their compositions may vary depending on the manufacturer and intended use. Always refer to product labels for accurate information.
ANone: While specific data is not provided in the excerpts, the stability of this compound (Imazapyr) is likely influenced by factors like temperature, pH, and exposure to sunlight. Further research on its degradation pathways and half-life in various environmental matrices is crucial for understanding its persistence and potential impact.
A: As a non-selective herbicide, this compound (Imazapyr) can potentially impact non-target organisms and ecosystems. Its persistence in soil and potential leaching into water bodies are important considerations for environmental risk assessment. Proper application methods, disposal practices, and monitoring of its fate in the environment are essential to mitigate potential negative impacts. []
ANone: Always consult and follow the safety instructions provided on the product label and Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE) during handling and application, and avoid contact with skin, eyes, and clothing. Store the product in a safe and well-ventilated area, away from children, pets, and foodstuffs.
A: The use of this compound (Imazapyr) is likely regulated by national and regional authorities. In many countries, its sale and application may require specific licenses or permits. Always check and comply with local regulations regarding the use of this herbicide. []
ANone: Future research can explore:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)
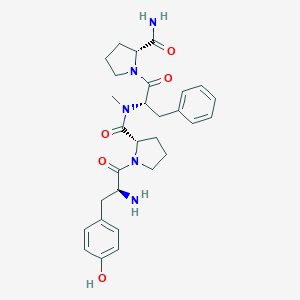
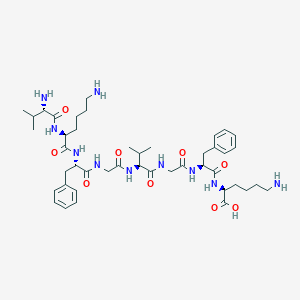
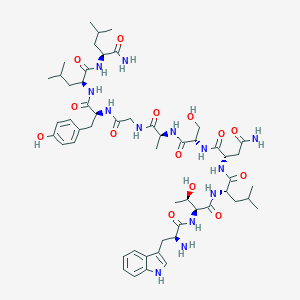
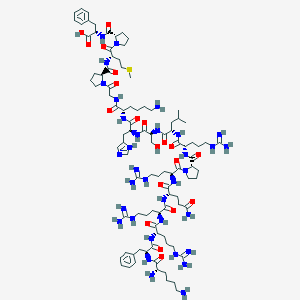
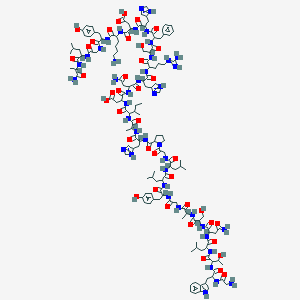
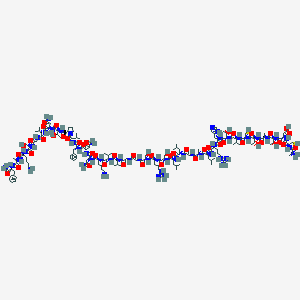
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)
